2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
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Overview
Description
2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a nitrogen-containing heterocyclic compound It is part of the broader class of benzimidazole derivatives, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole core . Further functionalization and cyclization steps are employed to introduce the pyrrolo and carbonitrile groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Benzimidazole: A core structure in many biologically active molecules.
Pyrrolopyrazine: Known for its antibacterial and antiviral activities.
Imidazole: Widely used in pharmaceuticals and agrochemicals.
Uniqueness: 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is unique due to its fused ring system, which combines the properties of benzimidazole and pyrrolo structures. This fusion enhances its biological activity and provides a versatile scaffold for drug development.
Properties
IUPAC Name |
2-hydroxy-1H-pyrrolo[1,2-a]benzimidazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-7-10(15)6-14-9-4-2-1-3-8(9)13-11(7)14/h1-4,15H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSKNUMKUPSBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC3=CC=CC=C3N21)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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